Chemical Structure of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid
Chemical Structure of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid
This guide provides an in-depth technical analysis of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid (CAS 926232-20-4), a structural derivative of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid, 5-ASA). This compound is primarily characterized as a pharmaceutical impurity or a research standard used in the quality control of salicylate-based therapeutics.
Technical Guide for Pharmaceutical Development & Analysis[1]
Executive Summary & Chemical Identity
5-(2-methoxyacetamido)-2-hydroxybenzoic acid is an N-acylated derivative of 5-aminosalicylic acid. Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) substituted at the 5-position with a 2-methoxyacetamido group (–NH–CO–CH₂–OCH₃).
In the context of drug development, this compound serves as a critical reference standard for monitoring process-related impurities in the synthesis of Mesalazine and related azo-prodrugs (e.g., Balsalazide, Sulfasalazine). Its presence typically indicates side reactions involving methoxyacetylating agents or specific degradation pathways.
Table 1: Chemical Identity & Nomenclature
| Property | Specification |
| IUPAC Name | 5-[(2-methoxyacetyl)amino]-2-hydroxybenzoic acid |
| Common Name | N-(2-Methoxyacetyl)-5-aminosalicylic acid; N-Methoxyacetyl-5-ASA |
| CAS Registry Number | 926232-20-4 |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| SMILES | COCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
| Core Scaffold | Salicylic Acid (2-Hydroxybenzoic acid) |
| Functional Groups | Carboxylic acid, Phenol, Secondary Amide, Ether |
Structural Elucidation & Molecular Architecture
The molecule is built upon a benzoate scaffold which dictates its acidity and solubility profile. The 5-position substitution significantly alters the electronic properties of the ring compared to the parent 5-ASA.
Functional Group Analysis
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Salicylate Core (C1–C2–C7): The ortho-relationship between the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) allows for intramolecular hydrogen bonding (resonance-assisted hydrogen bond), stabilizing the planar conformation of the ring. This feature is characteristic of salicylates and contributes to their pKa values (typically pKa₁ ~3.0 for the carboxyl, pKa₂ ~13.0 for the phenol).
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Amide Linkage (C5–N): The nitrogen atom at position 5 is part of an amide bond. Unlike the free amine in 5-ASA (which is amphoteric), the amide nitrogen is non-basic and acts as a hydrogen bond donor. This acylation reduces the electron-donating capacity of the nitrogen into the benzene ring compared to the free amine.
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Methoxyacetyl Tail (–CO–CH₂–OCH₃): The methoxy group adds a polar ether linkage. The terminal methyl group and the ether oxygen introduce flexibility and additional hydrogen bond acceptance sites, potentially altering the solvation shell compared to the simpler N-acetyl metabolite (N-acetyl-5-ASA).
Electronic Effects
The 2-methoxyacetamido group is an electron-withdrawing group (EWG) by induction (due to the carbonyl) but can donate electrons via resonance from the nitrogen lone pair. However, the overall effect on the ring makes the 5-position less susceptible to oxidative attack compared to the free amine of 5-ASA.
Synthetic Pathway & Formation Logic
The synthesis of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid generally follows a Schotten-Baumann type acylation protocol. This pathway is critical for generating the reference standard for impurity profiling.
Experimental Protocol: Selective N-Acylation
Objective: Synthesize 5-(2-methoxyacetamido)-2-hydroxybenzoic acid from 5-ASA.
Reagents:
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Substrate: 5-Aminosalicylic acid (5-ASA).
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Acylating Agent: Methoxyacetyl chloride (or Methoxyacetic anhydride).
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Base: Sodium bicarbonate (NaHCO₃) or Pyridine (to scavenge HCl).
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Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 5-ASA in 50 mL of dry THF. Add 2.2 equivalents of NaHCO₃ to protect the carboxylic acid (forming the carboxylate) and neutralize the generated acid.
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Addition: Cool the solution to 0°C. Dropwise add 1.1 equivalents of Methoxyacetyl chloride over 30 minutes. The low temperature favors N-acylation over O-acylation (phenolic ester formation).
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC or HPLC.
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Quenching: Acidify the mixture with 1M HCl to pH 2.0 to precipitate the free acid product.
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Purification: Filter the precipitate. Recrystallize from Ethanol/Water (80:20) to remove any O-acylated byproducts or unreacted 5-ASA.
Visualization: Synthesis Workflow
The following diagram illustrates the selective acylation pathway.
Caption: Selective N-acylation of 5-ASA to form the target impurity standard.
Physicochemical Properties & Stability
Understanding the physicochemical profile is essential for developing analytical methods (e.g., HPLC, LC-MS) to detect this impurity.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Context |
| LogP (Octanol/Water) | ~0.8 - 1.2 | Slightly more lipophilic than 5-ASA (LogP ~0.5) due to the methoxyethyl chain, but still polar. |
| pKa (Carboxyl) | 2.9 - 3.1 | Similar to Salicylic acid; acidic enough to be ionized at physiological pH. |
| pKa (Phenol) | 13.0 - 13.5 | Very weak acid; remains protonated at physiological pH. |
| Solubility | Low in water (acid form); High in alkaline buffers (pH > 6). | Soluble in polar organic solvents (DMSO, Methanol). |
| UV Maxima | ~240 nm, ~300 nm | Typical salicylate absorption bands; useful for HPLC detection. |
Stability Note: The amide bond is hydrolytically stable under neutral conditions but may hydrolyze back to 5-ASA under strong acidic or alkaline conditions at elevated temperatures. The ether linkage is generally stable.
Analytical Profiling (Quality Control)
To confirm the identity of 5-(2-methoxyacetamido)-2-hydroxybenzoic acid, a multi-modal approach is required.
Mass Spectrometry (LC-MS/MS)
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
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Molecular Ion: [M-H]⁻ = 224.1 m/z.
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Fragmentation Pattern (MS2):
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Loss of CO₂ (Decarboxylation): [M-H-44]⁻.
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Cleavage of the amide bond: Generates 5-amino-2-hydroxybenzoate fragment.
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Loss of the methoxy group: [M-H-31]⁻.
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Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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Amide NH: Singlet, ~9.8–10.0 ppm (downfield due to carbonyl).
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Aromatic Protons: Three protons in the 6.8–8.2 ppm range. The proton at C6 (ortho to COOH) will be the most deshielded (~8.1 ppm).
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Methoxyacetyl Group:
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CH₂ (methylene): Singlet, ~3.9 ppm.
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OCH₃ (methyl): Singlet, ~3.3 ppm.
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¹³C NMR:
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Carbonyls: ~170 ppm (COOH), ~168 ppm (Amide C=O).
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Aromatic Carbons: 110–160 ppm.
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Aliphatic Carbons: ~71 ppm (CH₂), ~58 ppm (OCH₃).
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Pharmaceutical Significance
This compound is not a marketed drug but plays a vital role in Chemistry, Manufacturing, and Controls (CMC) .
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Impurity Monitoring: In the production of Mesalazine, if methoxy-containing reagents or solvents (e.g., 2-methoxyethanol) are inadvertently used or present as contaminants during acylation steps, this impurity may form.
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Metabolic Research: While N-acetyl-5-ASA is the major human metabolite of Mesalazine, the N-methoxyacetyl derivative serves as a structural probe to study the specificity of N-acetyltransferase (NAT) enzymes.
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Regulatory Compliance: Under ICH Q3A/B guidelines, impurities exceeding 0.1% must be identified and characterized. This compound serves as the authentic standard for such identification.
Visualization: Impurity Context in 5-ASA Workflow
Caption: Relationship between Mesalazine, its major metabolite, and the methoxyacetamido impurity.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4075, 5-Aminosalicylic acid. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).Mesalazine Monograph: Impurity Profiling. (General reference for 5-ASA impurity standards).
